

Mass Spectrum of 4-Ethyl-5-methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-5-methylnonane**

Cat. No.: **B14066610**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **4-ethyl-5-methylnonane** ($C_{12}H_{26}$). It includes a comprehensive data summary, a detailed experimental protocol for its determination via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of branched-chain alkanes.

Data Presentation: Mass Spectral Data of 4-Ethyl-5-methylnonane

The mass spectrum of **4-ethyl-5-methylnonane** is characterized by a series of fragment ions, with a very low abundance molecular ion peak, a common feature for branched alkanes.^[1] The fragmentation pattern is dominated by cleavages at the points of branching, leading to the formation of stable secondary carbocations.^[2] The base peak, the most abundant ion, is observed at an m/z of 43.

The quantitative data for the principal fragments in the mass spectrum of **4-ethyl-5-methylnonane**, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.^[3]

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
27	25	[C ₂ H ₃] ⁺
29	40	[C ₂ H ₅] ⁺
39	30	[C ₃ H ₃] ⁺
41	75	[C ₃ H ₅] ⁺
43	100	[C ₃ H ₇] ⁺ (Base Peak)
55	50	[C ₄ H ₇] ⁺
56	35	[C ₄ H ₈] ⁺
57	80	[C ₄ H ₉] ⁺
70	20	[C ₅ H ₁₀] ⁺
71	60	[C ₅ H ₁₁] ⁺
84	30	[C ₆ H ₁₂] ⁺
85	55	[C ₆ H ₁₃] ⁺
99	15	[C ₇ H ₁₅] ⁺
113	5	[C ₈ H ₁₇] ⁺
127	2	[C ₉ H ₁₉] ⁺
141	<1	[C ₁₀ H ₂₁] ⁺
170	<1	[C ₁₂ H ₂₆] ⁺ (Molecular Ion)

Experimental Protocols: Determination of the Mass Spectrum

The following protocol outlines a standard procedure for the analysis of **4-ethyl-5-methylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

2.1. Sample Preparation

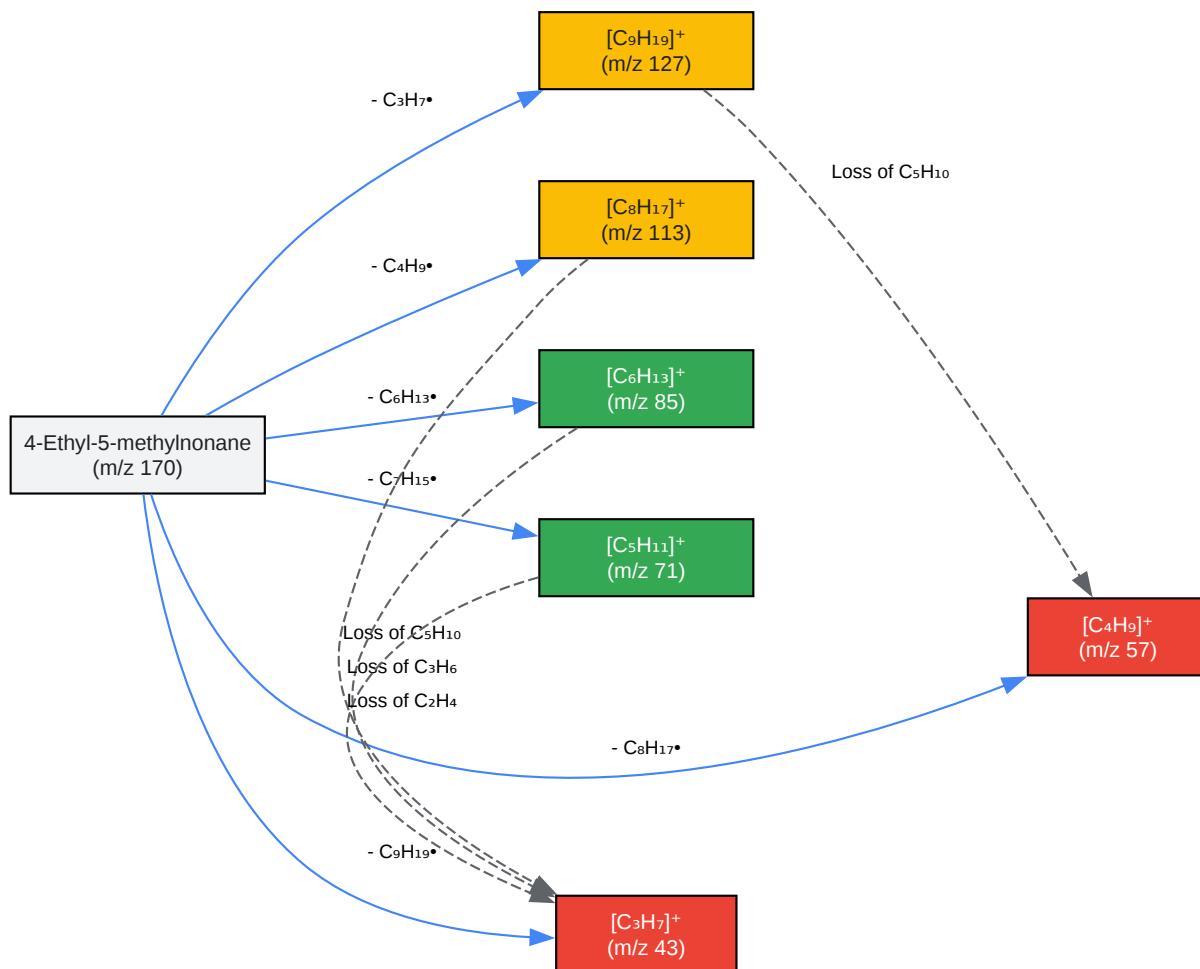
- Standard Solution: Prepare a dilute solution of **4-ethyl-5-methylnonane** (e.g., 10-100 ppm) in a volatile, high-purity organic solvent such as hexane or dichloromethane.
- Quality Control: Ensure the solvent is free from contaminants that may interfere with the analysis by running a solvent blank prior to sample injection.

2.2. Gas Chromatography (GC) Conditions

- GC System: Agilent 7890A or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 μ m film thickness), is suitable for separating branched alkanes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector operated in splitless mode for trace analysis or a suitable split ratio (e.g., 50:1) for more concentrated samples.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 μ L.

2.3. Mass Spectrometry (MS) Conditions

- MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.


- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 20 to 300.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.

2.4. Data Acquisition and Analysis

- Acquire the data using the instrument's operating software.
- Integrate the peaks in the total ion chromatogram (TIC).
- Generate the mass spectrum for the peak corresponding to **4-ethyl-5-methylnonane**.
- Identify the molecular ion and major fragment ions.
- Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Mandatory Visualization: Fragmentation Pathway of 4-Ethyl-5-methylnonane

The fragmentation of **4-ethyl-5-methylnonane** upon electron ionization is a complex process. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways leading to the formation of the most abundant ions. The molecule preferentially cleaves at the C4-C5 bond and adjacent bonds due to the branching, which stabilizes the resulting carbocations.

[Click to download full resolution via product page](#)

Caption: Fragmentation pathway of **4-ethyl-5-methylnonane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]
- 2. Nonane, 5-methyl- [webbook.nist.gov]
- 3. 4-Ethyl-5-methylnonane | C12H26 | CID 519249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrum of 4-Ethyl-5-methylnonane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14066610#mass-spectrum-of-4-ethyl-5-methylnonane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com